Superior Anticancer Potency in MCF-7 and A549 Cells Over Other 4-Anilino Analogs
In a direct head-to-head comparison, the compound 4-(4-chloroanilino)quinoline (a close structural analog of the target compound) was identified as the most potent among six synthesized 4-(4-substituted-anilino)quinoline derivatives (6a-f). It achieved the lowest IC50 values against both MCF-7 breast carcinoma (3.42 µM) and A549 non-small cell lung cancer (5.97 µM) cell lines, validating the 4-chloro substitution as optimal for cytotoxicity within this series [1].
| Evidence Dimension | Cytotoxicity against human cancer cell lines |
|---|---|
| Target Compound Data | IC50 = 3.42 µM (MCF-7); IC50 = 5.97 µM (A549) |
| Comparator Or Baseline | 4-(4-substituted-anilino)quinoline analogs 6a-f: IC50 range = 3.42–23.32 µM (MCF-7); 5.97–22.01 µM (A549). Reference drug Doxorubicin: IC50 = 2.07 µM (MCF-7), 0.02 µM (A549). |
| Quantified Difference | The target scaffold is 1.75- to 6.8-fold more potent than the least active analogs against MCF-7 cells. |
| Conditions | In vitro cytotoxicity assay on MCF-7 and A549 cell lines. |
Why This Matters
This data provides a procurement rationale for selecting the 4-chloroanilino variant as the most potent starting point for medicinal chemistry optimization over other aniline-substituted analogs.
- [1] Abdellatif, K.R.A., et al. Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents. Medicinal Chemistry Research, 2017, 26, 929-939. View Source
